molecular formula C16H25N3O B7931076 (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one

Cat. No.: B7931076
M. Wt: 275.39 g/mol
InChI Key: BDCXFJSOHIWZJA-CFMCSPIPSA-N
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Description

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral pyrrolidine-based compound featuring a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an amino-propan-1-one backbone. Key identifiers include CAS numbers 944511-54-0 (discontinued, per ) and 1354023-88-3 (95% purity, per ). Its molecular formula is C₁₇H₂₆N₄O, with a molecular weight of 302.42 g/mol (calculated).

Properties

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-18(11-14-7-5-4-6-8-14)15-9-10-19(12-15)16(20)13(2)17/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCXFJSOHIWZJA-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl-Ethyl-Amino Group: This step often involves nucleophilic substitution reactions where a benzyl-ethyl-amine reacts with a suitable leaving group on the pyrrolidine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (S)-configuration at the propan-1-one carbon and (R)-configuration at the pyrrolidine 3-position () enhance enantioselective interactions with biological targets.
  • Synthesis : Likely synthesized via nucleophilic substitution or amidation, as inferred from analogous compounds in and .
  • Applications : While discontinued commercially (), its structural analogs show anticonvulsant activity in preclinical studies .

Comparison with Structural Analogs

The compound’s activity and physicochemical properties are influenced by modifications to its pyrrolidine ring, amino substituents, and stereochemistry. Below is a detailed comparison with related molecules:

Modifications to the Amino Substituent

Compound Name Substituent(s) Molecular Formula CAS Number Key Findings/Notes
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one (Target) Benzyl-ethyl-amino C₁₇H₂₆N₄O 944511-54-0 Discontinued; likely due to synthesis challenges or limited efficacy .
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one Benzyl-methyl-amino C₁₆H₂₄N₄O 303150-64-3 Retains anticonvulsant activity; methyl group reduces steric hindrance vs. ethyl .
2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one Benzyl-isopropyl-amino C₁₈H₂₈N₄O 1354028-84-4 Enhanced lipophilicity (logP ~2.8); potential for CNS penetration .
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one Dimethylamino C₁₀H₂₀N₄O 1401665-89-1 Simplified structure; lower molecular weight (185.27 g/mol) may improve solubility .

Structural-Activity Relationship (SAR) Insights :

  • Bulkier substituents (e.g., benzyl-ethyl) correlate with discontinued status, possibly due to metabolic instability or poor bioavailability .
  • Methyl or dimethyl groups improve synthetic accessibility and target engagement in anticonvulsant models .

Modifications to the Heterocyclic Core

Compound Name Core Structure Molecular Formula CAS Number Key Findings/Notes
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine C₁₃H₁₈N₂O 56414-89-2 97% purity; phenyl group enhances aromatic interactions in receptor binding .
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one Piperidine C₁₈H₂₈N₄O 1354029-41-6 Piperidine core increases ring flexibility; unverified biological activity .

SAR Insights :

  • Pyrrolidine vs.
  • Aromatic substituents (e.g., phenyl in ) may enhance binding to hydrophobic pockets in enzymes or receptors .

Stereochemical Variations

Compound Name Stereochemistry CAS Number Key Findings/Notes
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (S)-propan-1-one, (R)-pyrrolidine 1401665-37-9 Cyclopropyl group improves metabolic stability; no activity data reported .
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (S)-propan-1-one, (R)-pyrrolidine 1401668-51-6 Dimethylamino group may enhance solubility; unresolved efficacy in vivo .

SAR Insights :

  • Stereochemical inversion at the pyrrolidine 3-position (R vs. S) significantly alters binding affinity, as seen in cyclopropyl derivatives .
  • Chirality at the propan-1-one carbon is critical for activity; racemic mixtures show reduced potency .

Physicochemical Data

Property Target Compound (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
Molecular Weight 302.42 g/mol 287.41 g/mol 218.29 g/mol
Purity 95% Not specified 97%
LogP (Predicted) ~3.1 ~2.9 ~2.5
Solubility Low (DMSO required) Moderate in DMSO High in polar solvents

Biological Activity

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is a complex organic compound notable for its unique structural features, which include an amino group, a pyrrolidine ring, and a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3OC_{17}H_{27}N_3O, indicating it contains 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The presence of functional groups such as the amino group and the carbonyl group from the propanone contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often interact with neurotransmitter receptors and protein kinases, which are crucial in regulating cellular processes.

Key Interactions

  • Neurotransmitter Receptors : The compound may exhibit affinity for serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.
  • Protein Kinases : Interaction with serine/threonine kinases, such as AKT, has been observed in related compounds, indicating potential roles in cancer cell proliferation and survival mechanisms.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231).

CompoundCell LineIC50 (µM)Mechanism
1fMDA-MB-2316.25PI3K inhibition
1dMDA-MB-23125MAPK pathway modulation
1hMCF-750CDK4 interaction

These findings suggest that the compound may inhibit cell viability through multiple pathways, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

In addition to anticancer properties, this compound may exhibit neuropharmacological effects. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for depression and anxiety disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on MDA-MB-231 Cells : A study demonstrated that a derivative of this compound significantly reduced cell viability at concentrations as low as 6.25 µM.
  • Neuropharmacological Evaluation : Another study assessed the antidepressant-like effects of related compounds in animal models, showing improved behavioral outcomes in tests measuring anxiety and depression-like behaviors.

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